molecular formula C11H10ClN3O B6590490 N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087788-45-1

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

Cat. No. B6590490
CAS RN: 1087788-45-1
M. Wt: 235.67 g/mol
InChI Key: XOOSGTFXIGLDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, commonly known as Clotrimazole, is a synthetic antifungal agent that belongs to the imidazole class of compounds. Clotrimazole is widely used in the treatment of fungal infections such as athlete's foot, ringworm, and jock itch. The compound is also used in the treatment of vaginal yeast infections and oral thrush.

Mechanism of Action

Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. The compound is rapidly absorbed after oral administration and is extensively metabolized in the liver. Clotrimazole has a half-life of approximately 2 hours and is excreted primarily in the urine.

Advantages and Limitations for Lab Experiments

Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity profile. However, the compound has certain limitations, such as its poor solubility in water and the potential for drug interactions.

Future Directions

There are several areas of research that could benefit from further investigation of Clotrimazole. One potential direction is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the investigation of Clotrimazole's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of Clotrimazole and to identify potential drug targets for the development of new antifungal agents.

Synthesis Methods

The synthesis of Clotrimazole involves the condensation of 2-chlorobenzyl chloride with imidazole-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with triethylamine and chloroform to produce Clotrimazole. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

Clotrimazole has been extensively studied for its antifungal activity. The compound has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Clotrimazole has also been investigated for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOSGTFXIGLDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.